molecular formula C13H13NO2 B14749825 N-(3-oxocyclohex-1-en-1-yl)benzamide

N-(3-oxocyclohex-1-en-1-yl)benzamide

Cat. No.: B14749825
M. Wt: 215.25 g/mol
InChI Key: OCFZDXUNNUHYSM-UHFFFAOYSA-N
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Description

N-(3-oxocyclohex-1-en-1-yl)benzamide is an organic compound with the molecular formula C₁₃H₁₃NO₂ and a molecular weight of 215.25 g/mol . This compound features a benzamide group attached to a cyclohexenone ring, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-oxocyclohex-1-en-1-yl)benzamide typically involves the reaction of benzoyl chloride with 3-oxocyclohex-1-en-1-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-(3-oxocyclohex-1-en-1-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-oxocyclohex-1-en-1-yl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-oxocyclohex-1-en-1-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-oxocyclohex-1-enyl)benzamide
  • 3-oxocyclohex-1-en-1-yl 4-(methylsulfonyl)benzoate

Uniqueness

N-(3-oxocyclohex-1-en-1-yl)benzamide stands out due to its specific structure, which combines a benzamide group with a cyclohexenone ring. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

N-(3-oxocyclohexen-1-yl)benzamide

InChI

InChI=1S/C13H13NO2/c15-12-8-4-7-11(9-12)14-13(16)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H,14,16)

InChI Key

OCFZDXUNNUHYSM-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC(=O)C1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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